REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[ClH:13]>CCOCC>[ClH:13].[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:3.4|
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Name
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|
Quantity
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64 g
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Type
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reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C(F)(F)F
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CCOCC
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at room temp. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The resulting pink-white precipitate was removed by filtration
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Type
|
WASH
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Details
|
washed with Et2O (50 mL)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=C(C=C(N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |